Cas no 80603-06-1 (2-tert-Butyl-3-methyl-1H-indole)

2-tert-Butyl-3-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 863-858-2
- DTXSID10533591
- DTXCID40484380
- 80603-06-1
- 1H-Indole, 2-(1,1-dimethylethyl)-3-methyl-
- 2-tert-Butyl-3-methyl-1H-indole
- EN300-3448214
- SCHEMBL12755286
-
- Inchi: InChI=1S/C13H17N/c1-9-10-7-5-6-8-11(10)14-12(9)13(2,3)4/h5-8,14H,1-4H3
- InChI Key: HEBXIBZQLTVDFW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 187.136099547Da
- Monoisotopic Mass: 187.136099547Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8Ų
- XLogP3: 4.1
2-tert-Butyl-3-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3448214-1.0g |
2-tert-butyl-3-methyl-1H-indole |
80603-06-1 | 80% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P0059EW-1g |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 1g |
$1385.00 | 2024-04-21 | |
1PlusChem | 1P0059EW-100mg |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 100mg |
$522.00 | 2024-04-21 | |
1PlusChem | 1P0059EW-2.5g |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 2.5g |
$2658.00 | 2023-12-16 | |
1PlusChem | 1P0059EW-500mg |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 500mg |
$1094.00 | 2024-04-21 | |
1PlusChem | 1P0059EW-10g |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 10g |
$5755.00 | 2023-12-16 | |
1PlusChem | 1P0059EW-5g |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 5g |
$3900.00 | 2023-12-16 | |
1PlusChem | 1P0059EW-250mg |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 250mg |
$717.00 | 2024-04-21 | |
1PlusChem | 1P0059EW-50mg |
1H-Indole, 2-(1,1-dimethylethyl)-3-methyl- |
80603-06-1 | 80% | 50mg |
$359.00 | 2024-04-21 |
2-tert-Butyl-3-methyl-1H-indole Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
Additional information on 2-tert-Butyl-3-methyl-1H-indole
Comprehensive Overview of 2-tert-Butyl-3-methyl-1H-indole (CAS No. 80603-06-1): Properties, Applications, and Industry Insights
2-tert-Butyl-3-methyl-1H-indole (CAS No. 80603-06-1) is a specialized indole derivative widely recognized for its unique chemical structure and versatile applications across multiple industries. This compound belongs to the heterocyclic aromatic family, characterized by a fused benzene and pyrrole ring system. Its molecular formula, C13H17N, and distinct tert-butyl and methyl substituents contribute to its stability and functional diversity, making it a subject of interest in fragrance synthesis, pharmaceutical intermediates, and material science.
In recent years, the demand for high-purity indole derivatives like 2-tert-Butyl-3-methyl-1H-indole has surged due to their role in sustainable fragrance development. With consumers increasingly favoring eco-friendly perfumery ingredients, this compound serves as a key building block for musk-alternative scents and long-lasting olfactory profiles. Industry reports highlight its compatibility with green chemistry principles, aligning with global trends toward biodegradable aroma chemicals.
The pharmaceutical sector extensively studies 80603-06-1 for its potential as a bioactive scaffold. Researchers explore its utility in designing selective enzyme inhibitors and neuroprotective agents, particularly given the indole core's prevalence in natural alkaloids. Patent analyses reveal growing interest in its structure-activity relationships (SAR) for central nervous system (CNS) drug discovery, addressing prevalent health concerns like neurodegenerative disorders.
From a synthetic chemistry perspective, 2-tert-Butyl-3-methyl-1H-indole demonstrates remarkable thermal stability and solubility profiles, enabling its use in high-temperature reactions and catalytic processes. Advanced spectroscopic characterization (including NMR and HPLC-MS) confirms its >98% purity in commercial grades, meeting stringent industrial standardization requirements. These attributes make it invaluable for fine chemical manufacturing and custom synthesis applications.
Market intelligence indicates rising queries about CAS 80603-06-1 suppliers and bulk pricing trends, reflecting its expanding industrial adoption. Analytical platforms report frequent searches for 2-tert-Butyl-3-methyl-1H-indole solubility data, storage conditions, and compatibility with polymer matrices – all critical for R&D formulation workflows. The compound's low volatility and compatibility with organic solvents further enhance its appeal for specialty coating formulations.
Environmental and regulatory aspects of 80603-06-1 remain a focal point, with REACH compliance and OECD guideline testing data being frequently requested. The compound's biodegradation pathways and ecotoxicological profiles are under continuous evaluation, particularly for cosmetic ingredient safety assessments. This aligns with the clean beauty movement, where transparency about synthetic ingredient origins drives purchasing decisions.
Emerging applications in organic electronics showcase the compound's potential beyond traditional uses. Its electron-donating capacity and planar aromatic system make it a candidate for OLED materials and conductive polymers, responding to the flexible electronics boom. Technical forums frequently discuss its charge transport properties and thin-film processing techniques, indicating cross-disciplinary relevance.
For quality control specialists, validated analytical methods for 2-tert-Butyl-3-methyl-1H-indole quantification are essential. Recent publications detail GC-FID protocols and HPLC-UV detection parameters optimized for this specific indole variant. Such methodological rigor supports its integration into GMP-compliant production lines, particularly for regulated consumer products.
The global supply chain for CAS 80603-06-1 reflects regional specialization, with custom synthesis hubs in Europe focusing on chiral purity versions, while Asian manufacturers optimize large-scale batch production. Trade data reveals growing cross-border procurement patterns, emphasizing the need for standardized certificates of analysis (CoA) and material safety documentation.
Future research directions for 2-tert-Butyl-3-methyl-1H-indole include catalytic asymmetric synthesis routes and biocatalytic production methods to enhance sustainability. Academic collaborations investigate its supramolecular interactions for molecular recognition systems, while industrial partnerships explore cost-effective purification technologies. These developments position this indole derivative as a multifunctional chemical platform with enduring scientific and commercial value.
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